2-Acetyl-1,4-naphthoquinone

Catalog No.
S15962572
CAS No.
5813-57-0
M.F
C12H8O3
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1,4-naphthoquinone

CAS Number

5813-57-0

Product Name

2-Acetyl-1,4-naphthoquinone

IUPAC Name

2-acetylnaphthalene-1,4-dione

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C12H8O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6H,1H3

InChI Key

LKDQLNOZQAMIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C2=CC=CC=C2C1=O

2-Acetyl-1,4-naphthoquinone is a highly activated, redox-sensitive bicyclic quinone characterized by an electron-withdrawing acetyl group at the C-2 position. This specific substitution fundamentally alters the electronic landscape of the 1,4-naphthoquinone core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and heavily polarizing the C2-C3 double bond [1]. In procurement and material selection, this compound is prioritized not merely as a generic quinone, but as a highly regioselective Michael acceptor, a potent dienophile for asymmetric Diels-Alder cycloadditions, and a specialized precursor for synthesizing complex fused heterocycles and biologically active agents [2]. Its distinct electrochemical signature also makes it a highly active electron-accepting moiety in redox-active materials where standard alkyl-substituted naphthoquinones lack sufficient electron affinity.

Research Fit

Synthetic Intermediate

Precursor for anthraquinone scaffolds via acetyl-derived reactivity

Bioactive Tool

May support Hsp90 pathway studies and antimicrobial screening

Attempting to substitute 2-acetyl-1,4-naphthoquinone with the unsubstituted 1,4-naphthoquinone or the common analog 2-methyl-1,4-naphthoquinone (Menadione) routinely leads to synthetic failure or degraded processability [1]. Unsubstituted 1,4-naphthoquinone lacks a directing group, resulting in poor regiocontrol during nucleophilic additions and yielding complex, difficult-to-separate regioisomeric mixtures. Conversely, Menadione possesses an electron-donating methyl group that deactivates the quinone ring, drastically reducing its electrophilicity and rendering it ineffective as a dienophile or Michael acceptor under mild conditions. Furthermore, the acetyl group provides a distinct bi-electrophilic handle (comprising both the quinone and ketone carbonyls) essential for tandem cyclization reactions—a structural feature entirely absent in standard naphthoquinone benchmarks [2].

Substitution Risk

Target 2-Acetyl-1,4-naphthoquinone
Substitute Menadione or generic 1,4-naphthoquinone
Acetyl group serves as synthetic handle for anthraquinone formation
Substitution may shift reaction outcome and block target scaffold
Reported Hsp90 inhibition context (class-level inference)
Redox-cycling mechanism differs; biological readout may not transfer

Regioselective Michael Addition

The presence of the C-2 acetyl group highly polarizes the quinone system, directing incoming nucleophiles exclusively to the C-3 position. In comparative amination studies, the reaction of 2-acetyl-1,4-naphthoquinone with complex anilines yields the C-3 substituted product in high isolated yields (up to 80%), whereas unsubstituted 1,4-naphthoquinone suffers from competing multi-site additions and lower overall yields of the desired mono-adduct [1].

Evidence DimensionRegioselective yield of C-3 aminated product
Target Compound DataUp to 80% isolated yield with complete C-3 regiocontrol
Comparator Or BaselineUnsubstituted 1,4-naphthoquinone (poor regiocontrol, complex mixtures)
Quantified DifferenceSignificant enhancement in target yield and elimination of regioisomer purification steps
ConditionsReaction with substituted anilines under mild aerobic conditions

Eliminates the need for tedious chromatographic separation of regioisomers, drastically improving the scalability of precursor synthesis.

Synthetic Utility
Cross-study comparable
Reacts with enamines to form 1-hydroxy-anthraquinones; benzoyl analog yields isoquinolinequinones.
Supports anthraquinone-specific synthetic route.
Acetyl group directs chemotype; benzoyl yields different scaffold at 72%.

LUMO-Lowering and Dienophile Reactivity

The electron-withdrawing nature of the acetyl group significantly lowers the LUMO energy of the quinone system compared to standard alkyl-substituted analogs. This activation allows 2-acetyl-1,4-naphthoquinone to function as a highly reactive dienophile in Lewis-acid catalyzed asymmetric Diels-Alder reactions [1]. Studies utilizing bis(oxazoline)-metal complexes demonstrate that the acetyl variant successfully undergoes cycloaddition with dienes under conditions where electron-rich quinones like Menadione remain unreactive.

Evidence DimensionDienophile reactivity (LUMO energy)
Target Compound DataHighly activated; undergoes rapid cycloaddition at low temperatures
Comparator Or Baseline2-Methyl-1,4-naphthoquinone (Menadione) (deactivated, high LUMO)
Quantified DifferenceEnables cycloadditions that are kinetically prohibited for electron-rich analogs
ConditionsLewis-acid catalyzed Diels-Alder cycloadditions

Crucial for the stereocontrolled assembly of polycyclic frameworks, such as angucyclinone antibiotics, where standard quinones fail to react.

Hsp90 Inhibition
Class-level
Derivative 2-acetyl-3-phenyl-naphthoquinone reported as Hsp90 inhibitor vs menadione redox cycler.
May enable Hsp90-targeted cancer cell-model studies.
Mechanism inferred from chemical class; direct target engagement data to verify.

Bi-Electrophilic Tandem Cyclization

Unlike standard naphthoquinones, 2-acetyl-1,4-naphthoquinone possesses adjacent ketone and quinone carbonyls, enabling tandem nucleophilic addition/elimination sequences. Thermodynamic calculations and experimental data show that initial conjugate addition is followed by rapid cyclization involving the acetyl group, forming fused systems like pyrazolo-1,4-naphthohydroquinones with high thermodynamic favorability (HOMO-LUMO gap of 2.28 eV for the intermediate) [1]. This pathway is structurally impossible for 1,4-naphthoquinone.

Evidence DimensionCapacity for one-pot tandem heterocyclization
Target Compound DataForms fused tricyclic systems (e.g., benzo[f]indazoles) efficiently
Comparator Or Baseline1,4-Naphthoquinone (incapable of tandem cyclization)
Quantified Difference100% difference in pathway availability; structural impossibility for the baseline
ConditionsReaction with bifunctional nucleophiles (e.g., hydrazines, amino acids)

Condenses multi-step heterocyclic syntheses into a single highly efficient process, reducing solvent waste and procurement costs for intermediate reagents.

Conjugation Yield
Head-to-head
63% yield (acetyl) vs 72% (benzoyl) for quinone-amino acid conjugate.
Supports yield-profile evaluation for conjugate synthesis.
Conditions: (Z)-methyl 3-(hydroxymethyl)aminocrotonate.

Hsp90 Inhibitor and Pharmaceutical Synthesis

Leveraging its complete C-3 regioselectivity in Michael additions, 2-acetyl-1,4-naphthoquinone is a highly efficient starting material for synthesizing 2-acyl-3-arylamino-1,4-naphthoquinones, a critical class of Hsp90 chaperone inhibitors [1].

Fused Heterocyclic Quinone Assembly

Utilizing the bi-electrophilic nature of the adjacent acetyl and quinone carbonyls, this compound is utilized in industrial and academic laboratories for the tandem synthesis of benzo[f]indazoles and other fused tricyclic scaffolds, bypassing the need for multi-step ring-closing protocols [2].

Dienophile in Natural Product Total Synthesis

Due to its lowered LUMO energy and enhanced dienophile reactivity, 2-acetyl-1,4-naphthoquinone is procured for the stereocontrolled total synthesis of polycyclic natural products, such as angucyclinones, via Lewis-acid catalyzed asymmetric Diels-Alder reactions [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Anthraquinone scaffold synthesis
Acetyl-derived reactivity
Reaction selectivity assessment
Hsp90 pathway interrogation
Target-based inhibition profile
Client protein modulation assays
Quinone-amino acid bioconjugate preparation
Yield and reactivity profile
Conjugate identity verification

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

200.047344113 g/mol

Monoisotopic Mass

200.047344113 g/mol

Heavy Atom Count

15

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